A-779

Übersicht

Beschreibung

This compound is known for its ability to inhibit the effects of angiotensin-(1-7), a peptide hormone that plays a crucial role in the regulation of cardiovascular functions . A-779 has been widely used in scientific research to study the physiological and pathological roles of the angiotensin-(1-7) receptor.

Wissenschaftliche Forschungsanwendungen

A-779 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die Bindungsaffinität und Spezifität des Angiotensin-(1-7)-Rezeptors zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Renin-Angiotensin-System abzielen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den Angiotensin-(1-7)-Rezeptor bindet und so die Wirkungen von Angiotensin-(1-7) blockiert. Diese Hemmung beeinflusst verschiedene Signalwege, einschließlich der Reduktion der Expression des proliferierenden Zellkernantigens (PCNA) und der Hemmung entzündlicher Reaktionen in glatten Gefäßmuskelzellen . Die Verbindung beeinflusst andere Angiotensin-Rezeptoren wie AT1 oder AT2 nicht signifikant .

Ähnliche Verbindungen:

Losartan: Ein Angiotensin-II-Rezeptorantagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Telmisartan: Ein weiterer Angiotensin-II-Rezeptorblocker mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Antagonisierung des Angiotensin-(1-7)-Rezeptors, was es von anderen Angiotensin-Rezeptorblockern unterscheidet, die hauptsächlich auf die Angiotensin-II-Rezeptoren abzielen. Diese Spezifität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen physiologischen Rollen des Angiotensin-(1-7)-Rezeptors .

Wirkmechanismus

Target of Action

The primary target of A-779 is the Mas receptor , a G-protein coupled receptor . The Mas receptor is an Ang1-7 receptor, distinct from the classical AngII receptor .

Mode of Action

This compound acts as a specific antagonist of the Mas receptor . It inhibits the effect of Ang-(1-7), which suppresses the proliferating cell nuclear antigen (PCNA) protein expression up-regulated by Ang II .

Biochemical Pathways

The inhibition of the Ang1-7 cascade by this compound significantly eradicates captopril protective effects on bone metabolism, mineralization, and micro-structure . It also restores OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulates OPG expression and ACE-2/Ang1-7/Mas pathway .

Result of Action

This compound has been shown to have significant effects on cellular processes. It inhibits the effect of Ang-(1-7), which suppresses the proliferating cell nuclear antigen (PCNA) protein expression up-regulated by Ang II . This compound alone has no effect to induce proliferation and migration of vsmcs .

Biochemische Analyse

Biochemical Properties

A-779 interacts with the Mas receptor, a G protein-coupled receptor that mediates the effects of angiotensin (1-7). By binding to the Mas receptor, this compound inhibits the downstream signaling pathways activated by angiotensin (1-7). This interaction prevents the release of arachidonic acid and other secondary messengers, thereby modulating various physiological processes. The compound does not compete with angiotensin I and II receptor agonists for binding, indicating its specificity for the Mas receptor .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cardiovascular and renal cells. It inhibits the antidiuretic effects of angiotensin (1-7) in water-loaded rats, leading to increased urine flow rate and sodium excretion . Additionally, this compound affects cell signaling pathways by inhibiting the release of arachidonic acid from cells transfected with the Mas receptor. This inhibition impacts gene expression and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Mas receptor, which prevents the activation of downstream signaling pathways by angiotensin (1-7). This inhibition leads to a decrease in the release of secondary messengers such as arachidonic acid. Furthermore, this compound does not affect the basal mean arterial pressure, indicating its selective action on angiotensin (1-7)-induced responses . The compound’s specificity for the Mas receptor is crucial for its therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, maintaining its inhibitory effects on the Mas receptor. Long-term studies have shown that this compound can consistently inhibit the antidiuretic effects of angiotensin (1-7) without significant degradation . These findings suggest that this compound is a reliable antagonist for long-term experimental and therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the antidiuretic effects of angiotensin (1-7) without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in renal function and electrolyte balance . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes and cofactors that modulate the activity of angiotensin (1-7). By inhibiting the Mas receptor, this compound affects the metabolic flux and levels of metabolites associated with the RAS . This interaction is crucial for understanding the compound’s therapeutic potential and its impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its inhibitory effects on the Mas receptor . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on the Mas receptor. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the receptor . This subcellular localization is critical for the compound’s function and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A-779 involves multiple steps, starting from the appropriate amino acid precursors. The process typically includes peptide coupling reactions, which are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated peptide synthesizers and large-scale purification techniques ensures the efficient production of this compound for research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen: A-779 unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es nimmt aufgrund seiner stabilen Peptidstruktur normalerweise nicht an Oxidations- oder Reduktionsreaktionen teil .

Häufige Reagenzien und Bedingungen:

Peptidkopplung: N,N'-Diisopropylcarbodiimid (DIC), 1-Hydroxybenzotriazol (HOBt)

Hydrolyse: Saure oder basische Bedingungen, abhängig von den spezifischen angegriffenen Peptidbindungen.

Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, wobei eine hohe Reinheit durch HPLC-Reinigung erreicht wird. Nebenprodukte können unreagierte Aminosäuren oder unvollständige Peptidketten umfassen .

Vergleich Mit ähnlichen Verbindungen

Losartan: An angiotensin II receptor antagonist used to treat hypertension.

Telmisartan: Another angiotensin II receptor blocker with similar therapeutic applications.

Uniqueness of A-779: this compound is unique in its selective antagonism of the angiotensin-(1-7) receptor, distinguishing it from other angiotensin receptor blockers that primarily target the angiotensin II receptors. This specificity makes this compound a valuable tool for studying the distinct physiological roles of the angiotensin-(1-7) receptor .

Eigenschaften

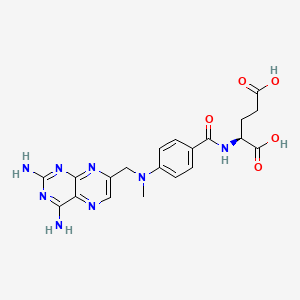

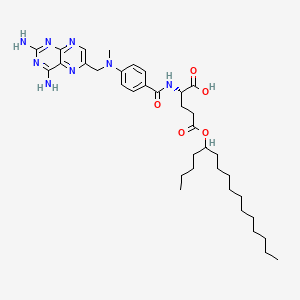

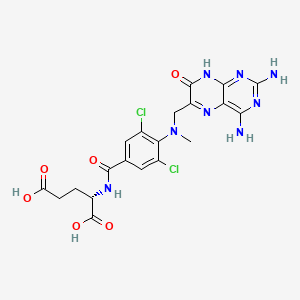

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSZZUXDAPDPOR-NGIFJXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)